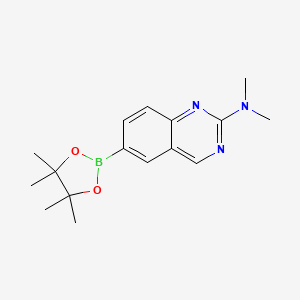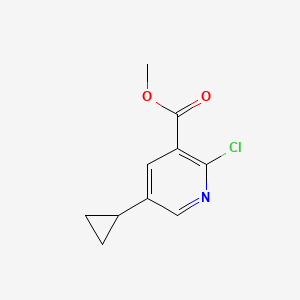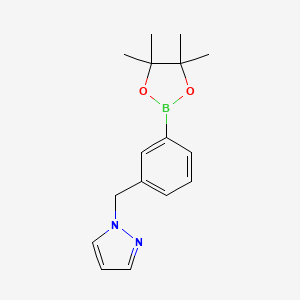
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene
Übersicht
Beschreibung
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene is an aromatic compound with a complex structure that includes chloro, fluoro, nitro, and trichloromethoxy substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2-fluoro-5-(trichloromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process would also incorporate steps for purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong nucleophiles.
Electrophilic Aromatic Substitution: Despite the electron-withdrawing groups, the compound can still participate in electrophilic aromatic substitution reactions under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of phenol derivatives.
Electrophilic Aromatic Substitution: Halogenated derivatives.
Reduction: Formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene involves its interaction with various molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interaction with other molecules. The nitro group, in particular, can participate in redox reactions, while the chloro and fluoro groups can affect the compound’s electrophilicity and nucleophilicity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the trichloromethoxy group, making it less complex.
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene: Similar structure but with trifluoromethoxy instead of trichloromethoxy, affecting its chemical properties.
Uniqueness: 1-Chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and fluoro groups, along with the nitro and trichloromethoxy groups, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-nitro-5-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-6(16-7(9,10)11)5(13(14)15)2-4(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYIGJZFZWDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)





![2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid](/img/structure/B1404515.png)


![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
